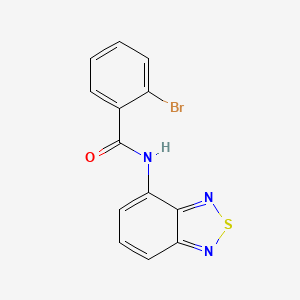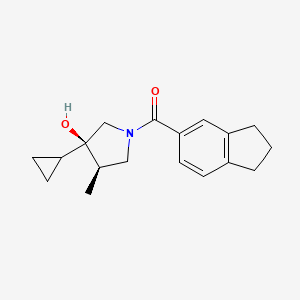![molecular formula C13H14N2O3S2 B5576041 4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)
4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as DASATINIB, is a small molecule inhibitor that has been extensively used in scientific research to study the mechanism of action of tyrosine kinases. The molecule was first synthesized in 2002 and has since been used in various studies to investigate its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Solid-State Structures
The synthesis and solid-state structures of compounds related to 4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide have been explored, revealing insights into their molecular configurations and potential applications in materials science. For instance, the study by Pomerantz, Amarasekara, and Dias (2002) on dimethyl 2,2'-bithiophenedicarboxylates demonstrated the influence of thiophene ring orientations and sulfur conformations on the solid-state structure, suggesting implications for designing materials with specific electronic or optical properties (Pomerantz et al., 2002).
Reactions and Derivatives of Thiophene Sulfonyl Compounds
Research on the reactions of thiophene sulfonyl derivatives, such as those conducted by Cremlyn et al. (1981), provides foundational knowledge on synthesizing various sulfonyl chloride derivatives and their subsequent conversion into amides, azides, and hydrazones. These studies are crucial for developing new pharmaceuticals, agrochemicals, and materials (Cremlyn et al., 1981).
Polyamides and Polymer Synthesis
The synthesis and characterization of new polyamides, such as those based on bis[4-(4-aminophenoxy)phenyl]diphenylmethane, highlight the potential of these materials in various high-performance applications due to their solubility, thermal stability, and mechanical properties. Liaw et al. (1999) demonstrated the preparation of polyamides with moderate to high inherent viscosities, emphasizing their potential in advanced material applications (Liaw et al., 1999).
Heterocyclic Sulfonyl Chlorides and Derivatives
Investigations into heterocyclic sulfonyl chlorides and their derivatives have expanded the understanding of their synthesis and the structural and spectral properties of these compounds. Such research, exemplified by the work of Cremlyn, Swinbourne, and Yung (1981), lays the groundwork for developing novel compounds with potential applications in chemical synthesis, pharmaceuticals, and materials science (Cremlyn, Swinbourne, & Yung, 1981).
Biological Evaluation and Molecular Docking
The synthesis and biological evaluation of benzenesulfonamide derivatives, as conducted by Fahim and Shalaby (2019), demonstrate the potential therapeutic applications of compounds related to this compound. Their work on novel sulfonamide derivatives and their in vitro antitumor activity against specific cell lines, coupled with molecular docking studies, highlights the relevance of these compounds in medicinal chemistry and drug development (Fahim & Shalaby, 2019).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action for this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-8-3-4-9(2)11(5-8)15-20(17,18)10-6-12(13(14)16)19-7-10/h3-7,15H,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUBLOVCWPYWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-chloro-6-fluorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5575964.png)
![2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5575971.png)
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-oxo-3-piperidinyl)acetamide](/img/structure/B5575982.png)
![1-{2-oxo-2-[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]ethyl}-4(1H)-quinolinone](/img/structure/B5575992.png)
![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-4-piperidinecarboxamide](/img/structure/B5575996.png)

![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)

![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)
![{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5576037.png)

![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)

